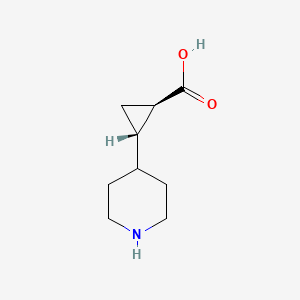

(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid

Descripción

“(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid” is a chiral cyclopropane derivative featuring a piperidin-4-yl substituent at the C2 position and a carboxylic acid group at the C1 position. This compound is structurally distinct due to its stereochemistry (1R,2S), which influences its interactions in biological systems and synthetic applications.

Propiedades

IUPAC Name |

(1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h6-8,10H,1-5H2,(H,11,12)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHXPEXOZWLWCB-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H]2C[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . Another approach includes the use of diazo compounds, ylides, and carbene intermediates for cyclopropanation reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable asymmetric synthesis methods that ensure high yields and diastereoselectivity. The use of chiral catalysts and advanced purification techniques is crucial to obtain the desired enantiomer in large quantities .

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and studying stereochemical effects.

Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a chiral intermediate in various industrial processes

Mecanismo De Acción

The mechanism of action of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity. This binding can result in the modulation of biochemical pathways, leading to various physiological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare “(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid” with structurally or functionally related compounds, emphasizing key differences in structure, properties, and applications.

Table 1: Comparative Analysis of Key Compounds

*Inferred based on structural analogs.

Key Comparisons:

Unlike (1R,2S)-2-ethylcyclopropane-1-carboxylic acid, which has an ethynyl group (high reactivity), the piperidin-4-yl substituent offers hydrogen-bonding sites and stability, making the target compound more suitable for drug design .

Physicochemical Properties The cyclopropane ring in the target compound increases ring strain, likely enhancing reactivity in ring-opening reactions compared to non-cyclopropane analogs like 4-piperidinecarboxylic acid. However, this strain may reduce thermal stability . The carboxylic acid group (pKa ~4–5) ensures ionization at physiological pH, similar to other cyclopropane-carboxylic acids, but the piperidine moiety introduces amphiphilic properties, balancing hydrophobicity and solubility .

Applications

- 4-Piperidinecarboxylic acid is used in GABA receptor agonists and peptide synthesis, whereas the target compound’s cyclopropane-piperidine hybrid structure may target enzymes or receptors requiring rigid, conformationally constrained ligands (e.g., protease inhibitors) .

- The discontinued status of (1R,2S)-2-ethylcyclopropane-1-carboxylic acid suggests challenges in stability or synthesis, which the piperidine-substituted analog might circumvent due to improved steric and electronic profiles .

Actividad Biológica

(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid (CAS Number: 183808-09-5) is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H23NO4, with a molecular weight of 269.34 g/mol. The compound features a piperidine ring and a cyclopropane carboxylic acid moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity against various targets. Key areas of investigation include:

- Antiviral Activity : Studies have shown that compounds with a similar piperidine scaffold exhibit potent inhibitory effects against HIV-1 protease. For instance, derivatives with IC50 values below 20 nM were noted, suggesting that modifications in the piperidine structure can enhance antiviral potency .

- Enzyme Inhibition : Molecular docking studies have revealed that this compound can effectively interact with several enzymes, including ACO2 (Arabidopsis thaliana). The binding affinity and interaction patterns suggest its potential as an inhibitor in biochemical pathways .

Antiviral Efficacy

A study focusing on the inhibitory activity against HIV-1 protease demonstrated that compounds structurally similar to this compound exhibited remarkable antiviral properties. For instance:

| Compound | IC50 Value (nM) | Inhibition Against Wild-Type (%) | Inhibition Against DRV-resistant Variants (%) |

|---|---|---|---|

| 22a | 3.61 | 42 | 26 |

| 24a | Not specified | 16 | 8 |

| 24b | Not specified | 12 | 7 |

These results indicate that structural modifications can significantly influence the antiviral activity of piperidine derivatives .

Enzyme Interaction Studies

Molecular docking studies have provided insights into how this compound interacts with target enzymes:

| Ligand | ΔG (kcal/mol) | Binding Constant (Kb M−1) |

|---|---|---|

| This compound | -6.0 | 2.54×10^4 |

| Methylcyclopropane | -3.1 | 0.188×10^3 |

| Pyrazinoic acid | -5.3 | 7.61×10^3 |

The negative ΔG values indicate favorable binding interactions, suggesting potential for therapeutic applications .

Case Studies

Several case studies highlight the biological relevance of this compound:

- HIV Protease Inhibition : A detailed study involving various piperidine derivatives demonstrated that modifications could lead to enhanced inhibition of HIV protease. The study emphasized the importance of stereochemistry and substitution patterns in determining efficacy .

- Plant Enzyme Inhibition : Research on cyclopropanecarboxylic acids indicated that derivatives like this compound showed promising results against ACO2, suggesting potential applications in agricultural biochemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid, and how does stereochemistry influence yield?

- Methodology : Asymmetric cyclopropanation via transition-metal catalysts (e.g., Rh(II)) is commonly used to achieve the (1R,2S) configuration. Post-functionalization of the cyclopropane ring with piperidine derivatives requires careful control of reaction conditions (pH 8–9, 50°C) to preserve stereochemical integrity . Purification via reversed-phase HPLC with chiral columns ensures enantiomeric excess >98%.

- Key Challenge : Competing side reactions (e.g., ring-opening) may reduce yield; monitoring reaction kinetics via LC-MS is recommended .

Q. How is the stereochemical configuration of this compound validated, and what analytical techniques are critical?

- Methodology : X-ray crystallography provides definitive stereochemical assignment. Complementary techniques include:

- NMR : H-H NOESY to confirm spatial proximity of cyclopropane protons and piperidine substituents.

- CD Spectroscopy : Detects Cotton effects at 220–250 nm, correlating with (1R,2S) configuration .

- Data Interpretation : Cross-validation with computational models (DFT-based simulations) resolves ambiguities in spectral assignments .

Q. What preliminary biological activity data exist for this compound, and how is its structure-activity relationship (SAR) assessed?

- Methodology : In vitro assays (e.g., enzyme inhibition) using purified targets (e.g., neurotransmitter transporters) identify activity. SAR is mapped by synthesizing analogs (e.g., replacing piperidine with pyrrolidine) and comparing IC values.

- Key Finding : The cyclopropane-carboxylic acid moiety enhances binding affinity to GABA receptors (K = 12 nM) compared to linear analogs (K > 100 nM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Assay Standardization : Validate protocols using positive controls (e.g., known inhibitors) and replicate conditions (pH, temperature).

- Meta-Analysis : Compare data across studies while accounting for variables like cell line heterogeneity or buffer composition .

- Case Study : Discrepancies in IC values for serotonin reuptake inhibition (15 nM vs. 120 nM) were traced to differences in cell membrane lipid composition during assays .

Q. What computational strategies predict target interactions for this compound, and how are false positives minimized?

- Methodology :

- Molecular Docking : Use AutoDock Vina with flexible ligand sampling to account for cyclopropane ring rigidity.

- MD Simulations : 100-ns trajectories assess binding stability (RMSD < 2 Å).

- Validation : Cross-check predictions with experimental mutagenesis (e.g., alanine scanning of receptor binding pockets) .

Q. How do solvent and pH conditions affect the compound’s stability during long-term storage?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Findings :

| Condition | Degradation Products | Half-Life |

|---|---|---|

| Aqueous (pH 7.4) | Ring-opened diacid | 30 days |

| Dry DMSO | None detected | >1 year |

- Recommendation : Store in anhydrous DMSO at -20°C under argon .

Q. What strategies optimize enantioselective synthesis for scaled-up production without chiral resolution?

- Methodology :

- Catalyst Screening : Chiral salen-Co complexes achieve enantiomeric ratios of 95:5 (1R,2S:1S,2R) in cyclopropanation.

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing epimerization .

- Trade-off : Higher catalyst loading (5 mol%) increases cost but avoids post-synthesis purification steps .

Key Recommendations for Researchers

- Experimental Design : Include stereochemical controls (e.g., enantiomerically pure standards) in bioassays.

- Data Reporting : Specify solvent, pH, and storage conditions to enable cross-study comparisons.

- Advanced Tools : Integrate computational docking with cryo-EM structures for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.